molecular formula C18H19NO2 B5863394 N,4-diphenyltetrahydro-2H-pyran-4-carboxamide

N,4-diphenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5863394
M. Wt: 281.3 g/mol
InChI Key: ZUZGURMLWVARGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,4-diphenyltetrahydro-2H-pyran-4-carboxamide, also known as DPTP, is a synthetic compound that has shown potential in scientific research applications. DPTP belongs to the class of pyranocarboxamides and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of N,4-diphenyltetrahydro-2H-pyran-4-carboxamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell growth and survival. By inhibiting this pathway, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N,4-diphenyltetrahydro-2H-pyran-4-carboxamide in lab experiments is its ability to inhibit cancer cell growth. This makes it a potential therapeutic agent for cancer treatment. However, one limitation is that this compound has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for the study of N,4-diphenyltetrahydro-2H-pyran-4-carboxamide. One area of research is to further investigate its potential as an anti-cancer agent and to study its safety and efficacy in humans. Another area of research is to explore its potential as an anti-inflammatory agent and to investigate its mechanism of action in more detail. Finally, there is a need for the development of more efficient synthesis methods for this compound to make it more readily available for scientific research.

Synthesis Methods

The synthesis of N,4-diphenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-hydroxycoumarin with diphenylacetonitrile in the presence of sodium methoxide. The resulting product is then treated with ammonium acetate to obtain this compound.

Scientific Research Applications

N,4-diphenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential as a therapeutic agent in various scientific research applications. It has shown promising results in the inhibition of cancer cell growth, specifically in breast cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models.

properties

IUPAC Name

N,4-diphenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c20-17(19-16-9-5-2-6-10-16)18(11-13-21-14-12-18)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZGURMLWVARGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.